molecular formula C17H16BrNO B11350940 5-bromo-1-methyl-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one

5-bromo-1-methyl-3-(3-methylbenzyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11350940
M. Wt: 330.2 g/mol
InChI Key: OFGYUTVRNNCUIU-UHFFFAOYSA-N
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Description

5-BROMO-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a synthetic indole derivative Indole derivatives are significant in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzyl bromide and 1-methylindole.

    Bromination: The bromination of 1-methylindole is carried out using bromine in the presence of a suitable solvent like acetic acid.

    Alkylation: The brominated product is then alkylated with 3-methylbenzyl bromide under basic conditions, typically using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles like amines or thiols can replace the bromine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-BROMO-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-BROMO-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound’s indole moiety allows it to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Bromoindole: Shares the bromine substitution but lacks the additional methyl and phenyl groups.

    1-Methylindole: Lacks the bromine and phenyl groups.

    3-Methylbenzyl bromide: Contains the benzyl bromide moiety but lacks the indole structure.

Uniqueness

5-BROMO-1-METHYL-3-[(3-METHYLPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of bromine, methyl, and phenyl substitutions on the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H16BrNO

Molecular Weight

330.2 g/mol

IUPAC Name

5-bromo-1-methyl-3-[(3-methylphenyl)methyl]-3H-indol-2-one

InChI

InChI=1S/C17H16BrNO/c1-11-4-3-5-12(8-11)9-15-14-10-13(18)6-7-16(14)19(2)17(15)20/h3-8,10,15H,9H2,1-2H3

InChI Key

OFGYUTVRNNCUIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2C3=C(C=CC(=C3)Br)N(C2=O)C

Origin of Product

United States

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